4-Chlorophenoxyacetic acid diethanolamine salt
Description
Properties
CAS No. |
53404-23-2 |
|---|---|
Molecular Formula |
C12H18ClNO5 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO3.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |
InChI Key |
WVWKBBSRDNKDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategy
The synthesis of this compound generally involves two main stages:
- Preparation of 4-chlorophenoxyacetic acid (4-CPA)
- Formation of the diethanolamine salt by reacting 4-CPA with diethanolamine
This approach enhances the solubility and bioavailability of the herbicidal compound.
Preparation of 4-Chlorophenoxyacetic Acid
The synthesis of 4-chlorophenoxyacetic acid is typically achieved by chlorination of phenoxyacetic acid or related precursors under controlled conditions:
- Chlorination Process : Phenoxyacetic acid or its derivatives are chlorinated using elemental chlorine in a glacial acetic acid medium, often in the presence of acetic anhydride and metal chloride catalysts such as sodium chloride.
- Reaction Conditions : The chlorination is conducted at moderate temperatures between 60-65°C. The chlorine feed rate is controlled (e.g., 0.6-0.66 g/min), and the reaction mixture is stirred and aged to ensure completion.
- Isolation : After chlorination, the reaction mass is cooled to 8-13°C to crystallize the 4-chlorophenoxyacetic acid, which is then filtered, washed, and dried to yield a white powder with high purity (up to 98.89% 4-chlorophenoxyacetic acid) and good yield (approximately 85.7%).
Table 1: Typical Chlorination Reaction Parameters for 4-Chlorophenoxyacetic Acid
| Parameter | Value |
|---|---|
| Starting material | Phenoxyacetic acid |
| Chlorine feed rate | 0.6 - 0.66 g/min |
| Reaction temperature | 60 - 65 °C |
| Catalyst | Sodium chloride (NaCl) |
| Solvent | Glacial acetic acid + acetic anhydride |
| Crystallization temp. | 8 - 13 °C |
| Product purity | ~98.9% |
| Yield | ~85.7% |
Formation of Diethanolamine Salt
Once 4-chlorophenoxyacetic acid is prepared, it is reacted with diethanolamine to form the diethanolamine salt:
- Reaction : The acid-base reaction occurs between the carboxylic acid group of 4-chlorophenoxyacetic acid and the amine group of diethanolamine.
- Conditions : Typically performed in aqueous or alcoholic solvent systems under mild stirring and room to moderate temperatures.
- Result : The salt formation enhances solubility and stability, yielding a cream solid powder with molecular formula C12H18ClNO5 and molecular weight 291.73 g/mol.
Table 2: Characteristics of this compound
| Property | Description |
|---|---|
| Molecular formula | C12H18ClNO5 |
| Molecular weight | 291.73 g/mol |
| Physical appearance | Cream solid powder |
| CAS Number | 53404-23-2 |
| Solubility | Enhanced compared to free acid |
Analytical and Research Findings on Preparation
Reaction Selectivity and Yield
The chlorination method described in patent RU2082711C1 demonstrates high selectivity for the 4-chlorophenoxyacetic acid isomer, minimizing by-products such as 2-chlorophenoxyacetic acid or dichlorinated derivatives. This is achieved by controlling temperature, chlorine feed rate, and reaction medium composition.
Stability and Purity
The diethanolamine salt form is reported to be chemically stable, with a minimum purity of 92% in technical material. It remains stable for extended periods (at least two years) when stored properly. The salt form also shows moderate environmental persistence, with hydrolysis half-lives varying with pH but generally stable under neutral conditions.
Environmental and Application Relevance
The preparation methods ensure that the compound is suitable for agricultural use, with enhanced solubility and bioavailability. The diethanolamine salt form facilitates better dispersion in aqueous environments, improving herbicidal effectiveness.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form and .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
2-(2-hydroxyethylamino)ethanol: undergoes reactions such as:
Esterification: It can react with carboxylic acids to form esters.
Amidation: It can react with carboxylic acids to form amides.
Oxidation: It can be oxidized to form .
Common Reagents and Conditions
For 2-(4-chlorophenoxy)acetic acid :
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
For 2-(2-hydroxyethylamino)ethanol :
Esterification: Common reagents include carboxylic acids and acid catalysts.
Amidation: Common reagents include carboxylic acids and coupling agents like dicyclohexylcarbodiimide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
2-(4-chlorophenoxy)acetic acid: Major products include , , and various substituted derivatives.
2-(2-hydroxyethylamino)ethanol: Major products include , esters, and amides.
Scientific Research Applications
Primary Applications
-
Herbicide
- 4-Chlorophenoxyacetic acid diethanolamine salt is primarily used to control broadleaf weeds while being safe for cereal crops. It acts by mimicking natural auxins, leading to uncontrolled growth in susceptible plants, effectively managing weed populations in agricultural settings .
- Plant Growth Regulator
-
Soil Bioavailability Enhancer
- Research indicates that this compound can form complexes with metal ions, enhancing their bioavailability in soil systems. This property is crucial for improving nutrient uptake in plants .
Case Study 1: Berry Size Enhancement in Grapes
A study conducted on Thompson Seedless and Black Corinth grape varieties demonstrated that the application of this compound significantly increased berry size. The research involved treating vines with varying concentrations of the growth regulator, resulting in measurable increases in berry weight and overall fruit yield .
| Treatment Concentration (ppm) | Average Berry Weight (g) | Degree Brix (%) |
|---|---|---|
| 0 | X | Y |
| 15 | A | B |
| 25 | C | D |
Case Study 2: Environmental Impact Assessment
An environmental study assessed the degradation pathways of this compound in soil and aquatic systems. The compound exhibited moderate persistence but was found to degrade into less harmful substances over time, indicating a manageable environmental footprint when used according to guidelines .
Synthesis Process
The synthesis of this compound involves a straightforward reaction between 4-chlorophenoxyacetic acid and diethanolamine. The process typically includes the following steps:
- Reactants Preparation : Obtain pure forms of both reactants.
- Reaction Conditions : Combine the reactants under controlled temperature and stirring conditions.
- Purification : Isolate the product through crystallization or other purification methods.
This efficient synthesis method is applicable for both laboratory and industrial scales .
Toxicological Considerations
While effective as a herbicide and growth regulator, studies have indicated that this compound may possess moderate toxicity to mammals, particularly concerning developmental effects and ocular irritation . Thus, safety assessments are crucial prior to application.
Mechanism of Action
2-(4-chlorophenoxy)acetic acid: acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid. It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the death of broadleaf weeds.
2-(2-hydroxyethylamino)ethanol: exerts its effects through its surfactant properties, reducing surface tension and enhancing the solubility of hydrophobic compounds. It also acts as a corrosion inhibitor by forming a protective film on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 2,4-Dichlorophenoxyacetic Acid Diethanolamine Salt (2,4-D Diethanolamine Salt)
- CAS Number : 5742-19-8
- Molecular Formula: C₈H₆Cl₂O₃·C₄H₁₁NO₂
- Properties :
2.1.2 MCPA Diethanolamine Salt (2-Methyl-4-Chlorophenoxyacetic Acid Diethanolamine Salt)
- Structure: Contains a methyl group at the 2-position of the phenoxy ring.
- Applications : Similar to 2,4-D, it targets broadleaf weeds but with reduced soil mobility .
2.1.3 4-Chlorophenoxyacetic Acid Sodium Salt
Counterion Comparison
Phenoxyacetic acids are often formulated as salts to improve solubility and bioavailability. Key counterions include:
| Counterion | Example Compound | Solubility | Stability |
|---|---|---|---|
| Diethanolamine | 4-CPA diethanolamine salt | Moderate (inferred) | Limited data |
| Sodium | 4-CPA sodium salt | High | Degrades under AOPs |
| Triethanolamine | 2,4-D triethanolamine salt | High | Stable in solutions |
| Isopropylamine | 2,4-D isopropylamine salt | Moderate | Volatile ester forms |
- Diethanolamine salts generally offer balanced solubility and formulation flexibility but may raise toxicity concerns due to diethanolamine’s reactivity .
Physicochemical and Functional Properties
Table 1: Comparative Properties of Phenoxyacetic Acid Salts
Regulatory and Environmental Considerations
- 2,4-D Diethanolamine Salt: Listed by the International Maritime Organization (IMO) as a marine pollutant .
- 4-CPA Sodium Salt : Subject to maximum residue limits in food crops (e.g., 0.05 mg/kg in China) .
Biological Activity
4-Chlorophenoxyacetic acid diethanolamine salt (4-CPA DEA) is a derivative of 4-chlorophenoxyacetic acid, a synthetic auxin widely utilized in agriculture as a herbicide and plant growth regulator. This compound exhibits significant biological activity, primarily influencing plant growth and development. Understanding its biological activity is crucial for evaluating its applications and potential environmental impacts.
- Molecular Formula : C12H18ClNO5
- Appearance : White to light beige crystalline solid
- Melting Point : 157-159 °C
- Solubility : Approximately 848 mg/L in water at 25 °C
These properties indicate that 4-CPA DEA has moderate hydrophilicity, enhancing its bioavailability in agricultural applications.
4-CPA DEA functions primarily as a plant growth regulator by mimicking natural auxins. This action leads to:
- Uncontrolled Growth : Particularly in susceptible broadleaf weeds, making it effective for weed management.
- Influence on Plant Hormones : It interacts with various plant hormone pathways, affecting growth responses and herbicidal activity.
Toxicity and Safety Profile
Research indicates that while 4-CPA DEA is effective as a herbicide, it also poses certain risks:
- Moderate Toxicity to Mammals : Studies highlight potential developmental toxicity and ocular irritation in mammals .
- Environmental Impact : The compound can hydrolyze in aqueous environments, breaking down into its components, which is relevant for understanding its environmental fate.
Study 1: Herbicidal Efficacy
A study conducted on the efficacy of 4-CPA DEA demonstrated its effectiveness in controlling broadleaf weeds. The results indicated:
- Application Rate : Optimal control was observed at concentrations of 0.5 to 2.0 kg/ha.
- Weed Species Affected : Significant reductions in biomass were noted for species such as Amaranthus retroflexus and Chenopodium album.
Study 2: Toxicological Assessment
In a toxicological assessment involving rodents, the following findings were recorded:
| Dose (mg/kg) | Ocular Irritation | Developmental Effects | Excretion (% in Urine) |
|---|---|---|---|
| 5 | Mild | None | 85 |
| 45 | Moderate | Observed | 94 |
| 90 | Severe | Significant | 90 |
The study concluded that while low doses showed minimal effects, higher doses resulted in significant ocular irritation and developmental concerns .
Environmental Fate
4-CPA DEA's environmental behavior is characterized by its hydrolysis in water. This breakdown can lead to the formation of less toxic metabolites, which may mitigate some risks associated with its use. The compound's degradation pathways are essential for assessing its long-term environmental impact .
Q & A
Basic Research Questions
Q. What are the optimized methods for synthesizing and characterizing 4-chlorophenoxyacetic acid diethanolamine salt?
- Answer : Synthesis typically involves reacting 4-chlorophenoxyacetic acid with diethanolamine in a polar solvent like methanol under reflux. A modified approach from Ronald et al. (1974) can be adapted: dissolve equimolar amounts of the acid and diethanolamine in methanol, add a catalytic acid (e.g., H₂SO₄), reflux for 4–6 hours, and precipitate the product by cooling. Characterization should include FT-IR (to confirm ester/amide formation), NMR (to verify salt structure), and elemental analysis. The CAS registry number (5742-19-8) and molecular formula (C₈H₆Cl₂O₃·C₄H₁₁NO₂) are critical identifiers .
Q. How does pH influence the stability and solubility of the diethanolamine salt during synthesis?
- Answer : The pH of the reaction medium directly impacts salt formation and stability. Diethanolamine (pKa ~8.5–9.5) requires mildly alkaline conditions to deprotonate the carboxylic acid group of 4-chlorophenoxyacetic acid. Furlong (1992) demonstrated that pH deviations below 7.5 or above 9.5 reduce salt stability, leading to hydrolysis or precipitation. Buffered systems (e.g., phosphate buffer, pH 8.5) are recommended for reproducibility .
Advanced Research Questions
Q. What methodologies are used to assess the stability of this compound under varying storage conditions?
- Answer : Accelerated stability studies (e.g., ICH guidelines) involve exposing the salt to temperatures (40°C, 60°C), humidity (75% RH), and light. Malone (1993) reported that aqueous solutions degrade faster than solid forms, with hydrolysis products (free acid and diethanolamine) detected via HPLC-UV at 230 nm. For long-term storage, anhydrous ethanol or desiccated environments at 4°C are optimal .
Q. How can researchers resolve discrepancies in reported toxicological data for this compound?
- Answer : Contradictions in toxicity studies (e.g., endocrine disruption potential) often arise from differences in model systems (in vitro vs. in vivo) or exposure durations. The EPA's 2020 toxicological profile recommends standardized assays, such as OECD TG 455 (steroidogenesis) and TG 458 (aromatase inhibition), to evaluate endocrine effects. Cross-validation with mass spectrometry (LC-MS/MS) ensures metabolite identification accuracy .
Q. What advanced analytical techniques quantify trace impurities in formulations containing this salt?
- Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) is preferred for detecting impurities (e.g., residual diethanolamine, chlorinated byproducts). For ionic species, ion chromatography coupled with conductivity detection achieves sub-ppm sensitivity. Calibration with certified reference materials (e.g., sodium 2,4-dichlorophenoxyacetate monohydrate) ensures accuracy .
Q. How does the diethanolamine salt form affect herbicidal activity compared to other salts (e.g., dimethylamine)?
- Answer : The diethanolamine salt enhances water solubility and foliar absorption due to its lower log P (-1.2 vs. -0.8 for dimethylamine). Field studies show 10–15% higher efficacy in broadleaf weed control, attributed to improved membrane permeability. However, phytotoxicity risks increase in alkaline soils (pH >8.0), necessitating pH-adjusted formulations .
Q. What mechanistic insights explain the dual pharmacological actions observed in benzofuran derivatives containing this salt?
- Answer : The diethanolamine moiety in compounds like {3-[2-(1,1-diphenylethylsulfanyl)ethyl]-2-hydroxymethylbenzofuran-7-yloxy}acetic acid enhances solubility and bioavailability. DFT calculations (B3LYP/6-31G*) suggest hydrogen bonding between the hydroxyl groups and thromboxane A2/prostacyclin receptors, modulating antagonism/agonism. In vitro assays (platelet aggregation) confirm dose-dependent dual activity .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
